molecular formula C13H16FNO3S B7680196 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

Cat. No. B7680196
M. Wt: 285.34 g/mol
InChI Key: RLDPPPBQUNCYMH-UHFFFAOYSA-N
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Description

4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cell proliferation and inflammation. It may also affect the expression of various genes that are involved in these processes.
Biochemical and Physiological Effects:
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation. It has also been shown to induce cell death in cancer cells. In vivo studies have shown that 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and can be obtained in high yields. It has also been shown to have low toxicity in animal models. However, there are also limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to administer to animals. It also has a short half-life, which can limit its effectiveness.

Future Directions

There are several future directions for research on 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as arthritis. Additional studies are needed to determine its mechanism of action and effectiveness in animal models. Finally, further research is needed to optimize the synthesis method for 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide, and to develop new derivatives with improved properties.

Synthesis Methods

4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can be synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 4-fluoro-3-methoxyaniline, which undergoes a series of reactions to form the final product. The synthesis method involves the use of various reagents and solvents, and requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, analgesic, and anti-tumor effects. In vitro studies have shown that 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can inhibit the growth of cancer cells and induce cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c1-6-13(2,3)15(4)19(16,17)10-7-8-11(14)12(9-10)18-5/h1,7-9H,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDPPPBQUNCYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N(C)S(=O)(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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